molecular formula C22H21N5O2 B2468852 N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-38-2

N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2468852
CAS No.: 863446-38-2
M. Wt: 387.443
InChI Key: PXLLDSQFVBQOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a specialized chemical compound designed for advanced research applications. This molecule features a pyrazolo[3,4-d]pyrimidinone core, a privileged scaffold in medicinal chemistry known for its versatility and potential to interact with various biological targets . The structure is further elaborated with specific aromatic substitutions, including a 2,4-dimethylphenyl acetamide group and a p-tolyl ring at the N-1 position of the pyrazole, which are critical for modulating the compound's physicochemical properties and target selectivity. While the precise biological profile of this specific analog is a subject of ongoing investigation, compounds based on the 4-oxo-pyrazolo[3,4-d]pyrimidine skeleton are of significant interest in pharmaceutical research . Researchers are exploring such structures for their potential as modulators of various enzymatic and receptor targets. The synthetic route to access this class of compounds often leverages modern catalytic methods, such as palladium-catalyzed couplings, which are instrumental in constructing complex N-heterocycles efficiently . This acetamide derivative serves as a valuable building block and a key intermediate for researchers in drug discovery, providing a platform for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. It is intended for use in laboratory settings by qualified scientists.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-4-7-17(8-5-14)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLLDSQFVBQOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS Number: 863446-37-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazolo[3,4-d]pyrimidinone core, which is known for its diverse biological activities. The molecular formula is C22H21N5O2C_{22}H_{21}N_{5}O_{2}, with a molecular weight of 387.4 g/mol. Its structural components include:

  • 2,4-Dimethylphenyl group
  • p-Tolyl group
  • Acetamide moiety

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. It has been shown to exhibit:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of kinases such as BRAF(V600E), which is significant in cancer therapy .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have highlighted their ability to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundTarget EnzymeIC50 (μM)Reference
This compoundBRAF(V600E)0.20
Other Pyrazole DerivativeAurora-A Kinase0.35

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated in various models. For example, it has shown effectiveness in reducing inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes.

Case Studies

  • Antitumor Efficacy : A study involving the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 2 and 6 positions significantly enhanced their antitumor activity against melanoma cells.
  • Inflammation Model : In an in vivo model of acute inflammation, the compound significantly reduced paw edema in rats compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure R1 (Pyrimidinone Position 1) R2 (Acetamide Substituent) Key References
N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Pyrazolo[3,4-d]pyrimidinone p-tolyl 2,4-dimethylphenyl
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl 2-methoxyphenyl
Example 83 (Patent EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidinone 3-fluoro-4-isopropoxyphenyl 4-(dimethylamino)phenyl
3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridine 4-chlorophenyl N/A (pyridine core)

Key Observations :

  • R1 Substituents: The p-tolyl group in the target compound improves lipophilicity compared to the 4-fluorophenyl in but lacks the electron-withdrawing properties of fluorine.
  • R2 Substituents : The 2,4-dimethylphenyl group enhances metabolic stability compared to the 2-methoxyphenyl in , as methoxy groups are prone to demethylation.

Key Observations :

  • The target compound’s synthesis () aligns with methods for pyrazolo-pyrimidinone alkylation but lacks explicit yield data.
  • Lower yields in fluorinated analogs (e.g., 19% in ) suggest challenges in coupling bulky or electron-deficient aryl groups.

Pharmacological and Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility
Target Compound ~449.5 Not reported ~3.8 Low (DMF-soluble)
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 434.4 302–304 3.2 Moderate
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 438.5 180–182 (dihydrate) 2.1 High

Key Observations :

  • The target compound’s higher predicted LogP (~3.8) suggests increased membrane permeability compared to the more polar compound in .
  • The absence of melting point data for the target compound limits direct stability assessments, though analogs like show high thermal stability (MP > 300°C).

Research Implications and Gaps

  • Structural Optimization : The p-tolyl and 2,4-dimethylphenyl groups in the target compound balance lipophilicity and metabolic stability, but comparative kinase inhibition data are lacking.
  • Synthetic Challenges : Improved coupling strategies (e.g., microwave-assisted synthesis) could address low yields observed in fluorinated analogs .
  • Pharmacological Data: Further studies on solubility, bioavailability, and target binding are required to validate advantages over existing pyrazolo-pyrimidinone derivatives.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters:
  • Temperature : 60–80°C (higher temperatures may degrade sensitive moieties; optimal at 70°C) .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
  • Catalysts : Triethylamine (0.1–0.3 eq) facilitates nucleophilic substitution and cyclization steps .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves structurally similar by-products .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer : A multi-technique approach is required:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm); coupling patterns confirm substitution .
  • FT-IR : Stretching bands for C=O (pyrimidinone, 1650–1680 cm⁻¹) and N-H (acetamide, ~3300 cm⁻¹) validate functional groups .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns identify core scaffolds .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Prioritize target-specific assays:
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinase activity (IC₅₀ determination) .
  • Apoptosis screening : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Cytotoxicity : MTT assays with EC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity; monitor activity via IC₅₀ shifts .
  • Bioisosteric replacement : Substitute the pyrazolo[3,4-d]pyrimidinone core with thiazolo[4,5-d]pyrimidine to assess solubility-impacting H-bonding .
  • Data integration : Use multivariate analysis (PCA) to correlate substituent electronegativity, steric bulk, and bioactivity .

Q. What strategies resolve contradictions in reported mechanisms of action?

  • Methodological Answer :
  • Target validation : Combine siRNA knockdown (e.g., EGFR, PI3K) with cellular viability assays to confirm target specificity .
  • Cross-species testing : Compare activity in human vs. murine models to rule out species-dependent metabolic interference .
  • Structural biology : Co-crystallization with target proteins (e.g., X-ray diffraction at 2.0 Å resolution) clarifies binding modes .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 7SC) to map binding poses; prioritize poses with ΔG < -8 kcal/mol .
  • ADME prediction : SwissADME estimates logP (target <5), topological polar surface area (<140 Ų), and CYP450 inhibition .
  • MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. What in vivo models are optimal for pharmacokinetic profiling?

  • Methodological Answer :
  • Rodent models : Sprague-Dawley rats (IV/PO dosing) with plasma sampling via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Tissue distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in target organs (e.g., tumor vs. liver) .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites in urine and bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.